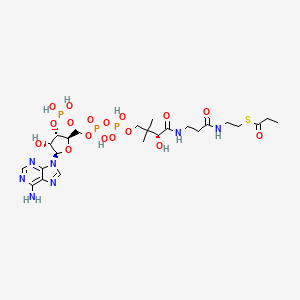

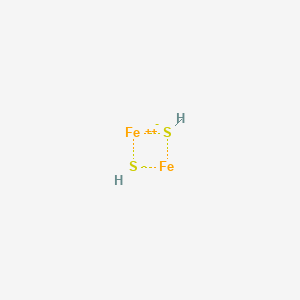

FE2/S2 (Inorganic) cluster

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Di-mu-sulfido-diiron(0) is a Fe2S2 iron-sulfur cluster.

Applications De Recherche Scientifique

Iron–Sulfur Protein Biogenesis

Iron–sulfur (Fe–S) clusters, composed of iron and sulfur atoms, are integral to oxidation and reduction reactions and electron transport in mammalian cells. They are essential cofactors in various cellular proteins. The assembly and ligation of these clusters in cellular compartments like mitochondria, nuclei, and cytosol are complex processes, with recent insights highlighting the transfer mechanisms of these clusters to recipient proteins (Rouault, 2014).

Role in Metabolic Processes

Fe-S clusters, specifically [2Fe-2S] and [4Fe-4S] clusters, play vital roles in metabolism. They are crucial in respiration, nitrogen fixation, and photosynthesis, serving as electron transfer agents, catalysts, and environmental sensors. The pathway for biological formation of these clusters, which cannot occur spontaneously due to the toxicity of free Fe2+ and S2-, is facilitated by highly conserved proteins (Frazzon & Dean, 2001).

Implications in Human Diseases

The biogenesis of Fe-S clusters in mammalian cells is linked to various human diseases. The proper function of this pathway is crucial, as evidenced by the association of disorders with dysfunction in Fe-S cluster biogenesis. These disorders highlight the importance of understanding each protein's function and their roles throughout the organism (Beilschmidt & Puccio, 2014).

Fe-S Cluster Biogenesis and Disease Relevance

Defects in Fe-S cluster biogenesis are responsible for various rare human diseases. These disorders, including Friedreich’s ataxia and sideroblastic anemia, often result in mitochondrial iron overload, emphasizing the significance of understanding Fe-S cluster biogenesis and its implications for mitochondrial iron homeostasis (Rouault, 2012).

Fe-S Clusters in Electron Transport and DNA Repair

Fe-S clusters are vital in redox catalysis, mitochondrial respiration, and DNA repair. Their synthesis involves a sequence of protein-protein interactions and conformational changes, with ongoing research addressing critical questions like the role of frataxin and the recognition of specific Fe-S recipient proteins (Maio & Rouault, 2015).

Assembly Pathways in Bacteria

In bacteria, Fe-S cluster assembly pathways are essential for respiration, photosynthesis, and nitrogen fixation. This assembly is a controlled process to avoid toxicity from free iron and sulfide, involving multiple pathways for basal cluster assembly, stress-responsive cluster assembly, and enzyme-specific cluster assembly (Ayala-Castro, Saini, & Outten, 2008).

Effect on Mitochondrial Enzymes

Inhibition of mitochondrial complex I affects the synthesis and activity of Fe-S cluster-containing enzymes, impacting mitochondrial and cytosolic aconitases and xanthine oxidase. This suggests a connection between Fe-S cluster inhibition and iron regulatory protein activity, with potential relevance to Parkinson's disease (Mena et al., 2011).

Propriétés

Nom du produit |

FE2/S2 (Inorganic) cluster |

|---|---|

Formule moléculaire |

Fe2H2S2 |

Poids moléculaire |

177.8 g/mol |

Nom IUPAC |

iron;iron(2+);sulfanide |

InChI |

InChI=1S/2Fe.2H2S/h;;2*1H2/q;+2;;/p-2 |

Clé InChI |

BKWBIMSGEOYWCJ-UHFFFAOYSA-L |

SMILES canonique |

[SH-].[SH-].[Fe].[Fe+2] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-amino-3-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[4,5-d][1,3]oxazin-7-one](/img/structure/B1206788.png)

![(3S,5R,10S,13R,14R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,6,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one](/img/structure/B1206792.png)

![2-[(2-Methylimidazol-1-yl)methyl]benzo[f]thiochromen-1-one;hydrochloride](/img/structure/B1206802.png)